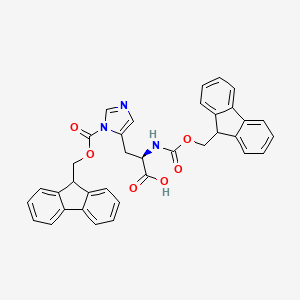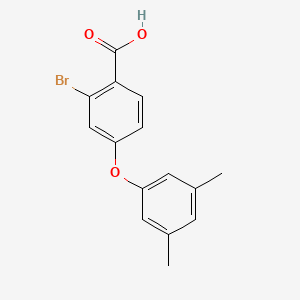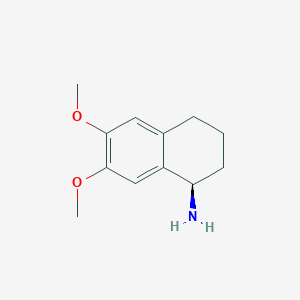![molecular formula C17H13N3O4 B15247768 N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide](/img/structure/B15247768.png)
N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[320]heptan-6-yl)isonicotinamide is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide typically involves multiple steps. One common method includes the reaction of furfural with cyclic secondary amines, followed by further reactions with benzaldehyde and cyanoacetates . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
Some similar compounds include:
- N-[(10Z)-7-Isobutyl-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-N2,N2-dimethylisoleucinamide
- 7-(1-isobutyl-1H-imidazo[4,5-c]quinolin-4-yl)-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one
Uniqueness
N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide stands out due to its unique bicyclic structure, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications.
属性
分子式 |
C17H13N3O4 |
|---|---|
分子量 |
323.30 g/mol |
IUPAC 名称 |
N-(2,4-dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C17H13N3O4/c21-15(11-6-8-18-9-7-11)19-20-13(10-4-2-1-3-5-10)12-14(20)17(23)24-16(12)22/h1-9,12-14H,(H,19,21) |
InChI 键 |
MLBCVNBCJVVHOD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C3C(N2NC(=O)C4=CC=NC=C4)C(=O)OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B15247705.png)

![5,6-Dihydroimidazo[2,1-b]thiazol-3-amine](/img/structure/B15247717.png)
![5-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B15247719.png)

![tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15247733.png)






![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrolehydrobromide](/img/structure/B15247793.png)
